N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a useful research compound. Its molecular formula is C23H19N5O4S and its molecular weight is 461.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Research has focused on developing methods to synthesize triazoloquinoxaline derivatives, including N-(2-furylmethyl)-2-[4-[(3-methoxyphenyl)thio]-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide, through various chemical reactions. For instance, Fathalla (2015) detailed the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates using DCC coupling and azide coupling methods, highlighting the structural versatility and functional group compatibility of these compounds Fathalla, 2015.
Structural Investigations : Another aspect of research involves investigating the structural properties of triazoloquinoxaline derivatives. For example, studies on different spatial orientations of amide derivatives have provided insights into their molecular structures and potential interaction mechanisms with biological targets Kalita & Baruah, 2010.
Biological Activities
Antimicrobial and Anticancer Activities : Some triazoloquinoxaline derivatives have been evaluated for their antimicrobial and anticancer activities. Badran, Abouzid, and Hussein (2003) synthesized fused triazolo and ditriazoloquinoxaline derivatives, finding that certain compounds possessed potent antibacterial activity compared to standard treatments Badran, Abouzid, & Hussein, 2003. Additionally, Kumar et al. (2019) explored the anticancer potential of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, identifying several compounds with significant inhibition activity against cancer cell lines Kumar et al., 2019.
Adenosine Receptor Antagonism : Triazoloquinoxaline derivatives have also been investigated for their potential as adenosine receptor antagonists, offering insights into the design of selective human A3 adenosine receptor antagonists. This research has implications for developing therapeutic agents targeting various physiological and pathological processes Catarzi et al., 2005.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c1-31-15-6-4-8-17(12-15)33-22-21-26-27(14-20(29)24-13-16-7-5-11-32-16)23(30)28(21)19-10-3-2-9-18(19)25-22/h2-12H,13-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLVNMAEBBYAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.